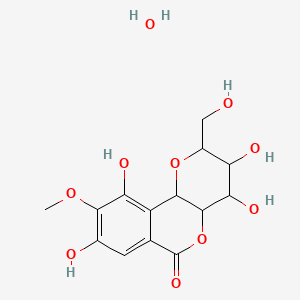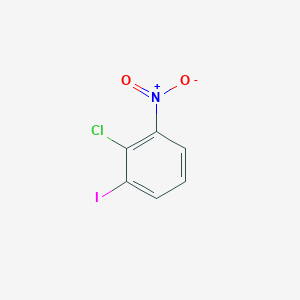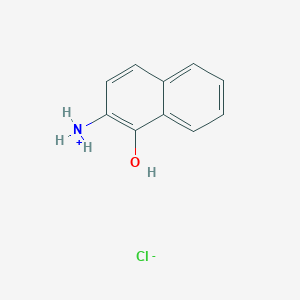
Bergenin hydrate
Descripción general
Descripción
Bergenin hydrate is a naturally occurring compound found in various plant species, including Bergenia crassifolia, Bergenia ligulata, and Bergenia ciliata. It is a C-glucoside of 4-O-methyl gallic acid and presents as a colorless crystalline compound. This compound has been used in traditional medicine for centuries due to its wide range of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bergenin can be isolated from plant sources through extraction and purification processes. One common method involves the extraction of bergenin from the rhizomes of Bergenia species using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify bergenin .
Industrial Production Methods: In industrial settings, bergenin can be produced through biotechnological approaches. For instance, the biosynthetic pathway of bergenin has been reconstructed in Escherichia coli, allowing for the production of bergenin through fermentation processes. This method involves the use of specific enzymes, such as glycosyltransferases and methyltransferases, to synthesize bergenin from precursor molecules .
Análisis De Reacciones Químicas
Types of Reactions: Bergenin undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: Bergenin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of bergenin can be achieved using reducing agents such as sodium borohydride.
Esterification: Bergenin can form esters with carboxylic acids in the presence of catalysts like sulfuric acid
Major Products:
Oxidation: Oxidized derivatives of bergenin.
Reduction: Reduced forms of bergenin.
Esterification: Esterified bergenin derivatives
Aplicaciones Científicas De Investigación
Bergenin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, diabetes, and inflammation.
Industry: Utilized in the development of novel drug delivery systems, such as nanoparticles and extended-release formulations
Mecanismo De Acción
Bergenin exerts its effects through multiple molecular targets and pathways:
Enzymes and Proteins: Alters the activity of enzymes like reelin, glycogen synthase kinase-3 beta, and proteins such as amyloid beta and tau.
Pathways: Involves pathways like phosphoinositide 3-kinase/protein kinase B, nuclear factor kappa B, protein kinase C, nuclear factor erythroid 2-related factor 2, and sirtuin 1/forkhead box O3a
Comparación Con Compuestos Similares
Bergenin is unique due to its diverse pharmacological activities and stability under various conditions. Similar compounds include:
Gallic Acid: Shares antioxidant properties but lacks the glycosidic linkage present in bergenin.
Ellagic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties but differs in structure and bioavailability.
Catechin: A flavonoid with antioxidant effects, structurally different from bergenin
Bergenin’s unique combination of stability, bioactivity, and diverse therapeutic potential makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSXSAFDSGKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B7889026.png)

